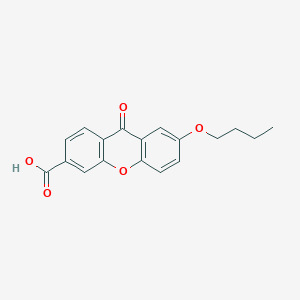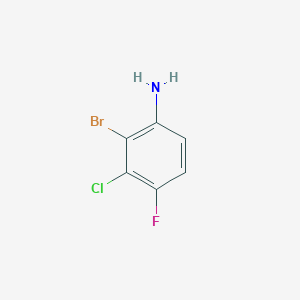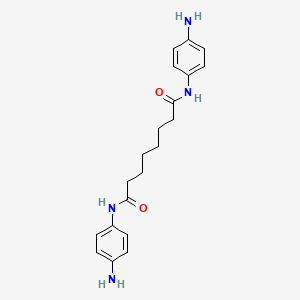
Cadmium;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium and copper are two distinct elements that can form various compounds and alloys. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. It is primarily used in batteries, pigments, coatings, and as a stabilizer in plastics. Copper, on the other hand, is a reddish-brown metal known for its high electrical and thermal conductivity. It is widely used in electrical wiring, plumbing, and as a component in various metal alloys. When combined, cadmium and copper form alloys that exhibit unique properties, such as increased strength and hardness, making them valuable in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Cadmium and copper can be combined through various synthetic routes. One common method involves dissolving pure cadmium and copper metals in nitric acid (HNO₃) to form their respective nitrates. These nitrates can then be mixed and reduced to form cadmium-copper alloys. The reaction conditions typically involve controlled temperatures and the use of reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO) .
Industrial Production Methods: In industrial settings, cadmium-copper alloys are often produced through electroplating or alloying processes. Electroplating involves depositing a thin layer of cadmium onto a copper substrate using an electrolytic solution containing cadmium ions. Alloying, on the other hand, involves melting cadmium and copper together in a furnace and then casting the molten mixture into desired shapes. The resulting alloys are then subjected to various heat treatments to enhance their mechanical properties .
化学反应分析
Types of Reactions: Cadmium and copper undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), while copper reacts with oxygen to form copper oxide (CuO). Both metals can also undergo reduction reactions to revert to their elemental forms .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium and copper include acids (such as hydrochloric acid, HCl, and sulfuric acid, H₂SO₄), bases (such as sodium hydroxide, NaOH), and oxidizing agents (such as hydrogen peroxide, H₂O₂). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving cadmium and copper include their respective oxides, sulfides, and halides. For example, cadmium reacts with chlorine to form cadmium chloride (CdCl₂), while copper reacts with sulfur to form copper sulfide (CuS). These compounds have various applications in industry and research .
科学研究应用
Cadmium-copper compounds and alloys have numerous scientific research applications. In chemistry, they are used as catalysts in various chemical reactions. In biology, cadmium-copper complexes are studied for their potential roles in biological systems, such as metalloproteins and enzymes. In medicine, cadmium-copper alloys are explored for their antimicrobial properties and potential use in medical devices. In industry, these alloys are used in the production of high-strength materials, electrical components, and corrosion-resistant coatings .
作用机制
The mechanism of action of cadmium-copper compounds involves their interaction with molecular targets and pathways in biological systems. Cadmium can bind to proteins and enzymes, disrupting their normal functions and leading to toxic effects. Copper, on the other hand, plays a crucial role in various enzymatic reactions and cellular processes. When combined, cadmium and copper can form complexes that exhibit unique biochemical properties, such as enhanced catalytic activity or altered metal ion homeostasis .
相似化合物的比较
Cadmium-copper compounds can be compared with other similar compounds, such as zinc-copper and nickel-copper alloys. While zinc-copper alloys are known for their excellent corrosion resistance and electrical conductivity, cadmium-copper alloys offer increased strength and hardness. Nickel-copper alloys, on the other hand, are valued for their high-temperature stability and resistance to oxidation. The unique properties of cadmium-copper alloys make them suitable for specific applications where strength and hardness are critical .
Similar Compounds
- Zinc-copper alloys
- Nickel-copper alloys
- Silver-copper alloys
- Gold-copper alloys
These similar compounds share some properties with cadmium-copper alloys but also exhibit distinct characteristics that make them suitable for different applications .
属性
CAS 编号 |
12685-29-9 |
|---|---|
分子式 |
CdCu |
分子量 |
175.96 g/mol |
IUPAC 名称 |
cadmium;copper |
InChI |
InChI=1S/Cd.Cu |
InChI 键 |
PLZFHNWCKKPCMI-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


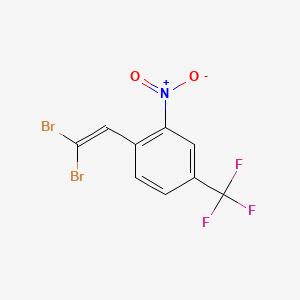
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
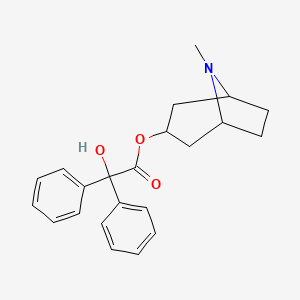
![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)
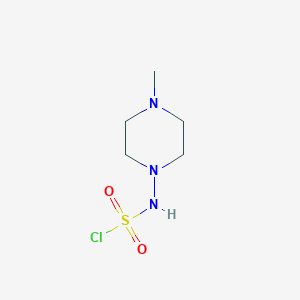
dimethylsilane](/img/structure/B14130440.png)
![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
